Benzo[d]thiazol-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
The compound “Benzo[d]thiazol-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their potential as anti-Parkinsonian agents . They have been found to be active in alleviating haloperidol-induced catalepsy in mice .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using molecular docking . These compounds have exhibited very good binding interactions with the adenosine A2A receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been studied. For example, one study reported a yield of 86% and a melting point of >350°C .Scientific Research Applications
Antimicrobial and Antifungal Properties
Research has demonstrated that compounds related to Benzo[d]thiazol-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone possess significant antimicrobial and antifungal activities. For instance, Pandya et al. (2019) synthesized a library of related compounds and found them to exhibit good to moderate activity against various bacterial and fungal strains (Pandya, Dave, Patel, & Desai, 2019). Similarly, Landage et al. (2019) synthesized and characterized compounds in this chemical family, observing their significant antibacterial properties (Landage, Thube, & Karale, 2019).
Anti-Tubercular Activity
Benzo[d]thiazol-2-yl compounds have also been identified for their anti-tubercular potential. Pancholia et al. (2016) reported that benzo[d]thiazol-2-yl(piperazin-1-yl)methanones exhibited significant anti-mycobacterial potential against Mycobacterium tuberculosis H37Rv strain (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Anticancer Activity
A notable application in oncology is the synthesis of 1,2,4-oxadiazole derivatives, showing potential as anticancer drugs. Vaidya et al. (2020) synthesized compounds in this group that demonstrated significant anticancer activity against various cancer cell lines (Vaidya, Jain, Prashantha Kumar, Singh, Kashaw, & Agrawal, 2020).
Antiproliferative Properties
Furthermore, Nagaraju et al. (2020) synthesized novel thiazole/benzothiazole fused pyranopyrimidine derivatives and found them to exhibit selective cytotoxicity to cancer cells compared to normal cells (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Cell Cycle Regulation and Apoptosis
Isoxazole derivatives of benzo[d]thiazol-2-amine have been studied for their ability to regulate the cell cycle and induce apoptosis in cancer cells, as demonstrated by Kumbhare et al. (2014) (Kumbhare, Dadmal, Devi, Kumar, Kosurkar, Chowdhury, Appalanaidu, Rao, Ramaiah, & Bhadra, 2014).
Future Directions
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-17(16-20-11-4-1-2-5-12(11)26-16)23-8-10(9-23)15-21-14(22-25-15)13-18-6-3-7-19-13/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSORDOFDHZTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC(=NO4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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